Bodipy Cyclopamine
Overview
Description
Bodipy Cyclopamine is a fluorescently labeled derivative of cyclopamine, a steroidal alkaloid originally isolated from the corn lily plant (Veratrum californicum). Cyclopamine is known for its ability to inhibit the Hedgehog signaling pathway by targeting the Smoothened (SMO) receptor, a G protein-coupled receptor involved in various developmental processes and oncogenic pathways . This compound combines the inhibitory properties of cyclopamine with the fluorescent characteristics of Bodipy (boron-dipyrromethene), making it a valuable tool for studying SMO receptor dynamics and Hedgehog signaling in real-time .
Mechanism of Action
Target of Action
Bodipy Cyclopamine is a fluorescently labeled ligand for the Smoothened (SMO) receptor . The SMO receptor is a G protein-coupled receptor (GPCR) that mediates hedgehog signaling . This signaling is essential during embryonic patterning and development, and dysfunction of SMO signaling is causative in the development of diverse tumors .
Mode of Action
This compound interacts with its target, the SMO receptor, by binding to it . The activation of SMO is regulated by the Patch protein . This compound can displace the binding of other ligands to both wild-type SMO and mutant SMO-D473H . This interaction leads to changes in the conformation and activity of the SMO receptor .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Hedgehog signaling pathway . This pathway is mediated by the SMO receptor and is a fundamental regulator of organogenesis in developing embryos and tissue integrity in mature organisms . Overactive SMO signaling is oncogenic . This compound’s interaction with the SMO receptor can inhibit this overactive signaling .
Pharmacokinetics
It is known that this compound can bind to the smo receptor and this binding can be detected using the nanobret (nanofluorescein bioluminescence resonance energy transfer) technique . This technique allows for sensitive detection of the resonance energy transfer between SMO and this compound, which can be used for high-throughput screening and kinetic analysis .
Result of Action
The binding of this compound to the SMO receptor can lead to changes in the activity of the receptor and the downstream signaling pathways . This can result in the inhibition of overactive SMO signaling, which is associated with tumorigenesis . Therefore, this compound has potential therapeutic applications in the treatment of cancers associated with overactive SMO signaling .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other ligands can affect the binding of this compound to the SMO receptor . Additionally, the cellular environment, including the presence of other proteins and the state of the cell, can also influence the action of this compound . .
Biochemical Analysis
Biochemical Properties
Bodipy Cyclopamine plays a significant role in biochemical reactions, particularly in the Hedgehog (Hh) signaling pathway . It interacts with the Smoothened (SMO) receptor, a key protein in the Hh pathway . The nature of these interactions involves the competitive binding of this compound to the Cyclopamine binding site on the SMO protein .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating the Hh signaling pathway . This modulation can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with the SMO receptor . It competes for the Cyclopamine binding site on the SMO protein, thereby inhibiting the activation of the Hh signaling pathway .
Metabolic Pathways
This compound is involved in the Hh signaling pathway . It interacts with the SMO receptor, a key enzyme in this pathway
Transport and Distribution
This compound is transported and distributed within cells and tissues through its interactions with the SMO receptor
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bodipy Cyclopamine involves the conjugation of cyclopamine with a Bodipy fluorophore. The process typically starts with the preparation of cyclopamine from Veratrum californicum, followed by its chemical modification to introduce functional groups that can react with Bodipy derivatives. The conjugation reaction is usually carried out under mild conditions to preserve the biological activity of cyclopamine and the fluorescent properties of Bodipy .
Industrial Production Methods: Industrial production of this compound is not widely reported, likely due to its specialized use in research. the general approach would involve large-scale extraction of cyclopamine from plant sources, followed by chemical synthesis and purification processes to obtain the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to ensure the purity and quality of the compound .
Chemical Reactions Analysis
Types of Reactions: Bodipy Cyclopamine primarily undergoes binding interactions with the SMO receptor rather than traditional chemical reactions like oxidation or reduction. it can participate in substitution reactions during its synthesis and conjugation processes .
Common Reagents and Conditions:
Reagents: Cyclopamine, Bodipy derivatives, coupling agents (e.g., EDC, NHS), solvents (e.g., dichloromethane, methanol).
Conditions: Mild temperatures, neutral to slightly basic pH, inert atmosphere to prevent degradation of sensitive components.
Major Products: The major product of interest is this compound itself, which is used as a fluorescent probe for studying SMO receptor interactions and Hedgehog signaling pathways .
Scientific Research Applications
Bodipy Cyclopamine has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe to study the binding kinetics and dynamics of SMO receptor interactions.
Biology: Helps in visualizing and understanding the Hedgehog signaling pathway in live cells and tissues.
Medicine: Investigated for its potential in cancer research, particularly in targeting tumors with aberrant Hedgehog signaling.
Industry: Utilized in high-throughput screening assays for drug discovery and development.
Comparison with Similar Compounds
Cyclopamine: The parent compound, known for its Hedgehog pathway inhibition.
Cyclopamine-KAAD: A more potent derivative of cyclopamine with enhanced inhibitory activity.
SANT-1: A synthetic SMO antagonist used in research.
Vismodegib: A clinically approved SMO inhibitor for treating basal cell carcinoma.
Uniqueness: Bodipy Cyclopamine is unique due to its combination of cyclopamine’s inhibitory properties and Bodipy’s fluorescent characteristics. This dual functionality allows researchers to study the Hedgehog signaling pathway in real-time, providing valuable insights into receptor-ligand interactions and the effects of pathway inhibition .
Properties
IUPAC Name |
N-[2-[(3S,7'aR)-3-hydroxy-3',6',10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2'-3,3a,5,6,7,7a-hexahydrofuro[3,2-b]pyridine]-4'-yl]ethyl]-6-[3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanoylamino]hexanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H70BF2N5O4/c1-30-24-44-47(34(5)49(61-44)20-18-39-40-15-11-35-26-38(58)17-19-48(35,6)42(40)28-41(39)33(49)4)55(29-30)23-22-54-45(59)10-8-7-9-21-53-46(60)16-14-36-12-13-37-27-43-31(2)25-32(3)56(43)50(51,52)57(36)37/h11-13,25,27,30,34,38-40,42,44,47,58H,7-10,14-24,26,28-29H2,1-6H3,(H,53,60)(H,54,59)/t30?,34?,38-,39?,40?,42?,44+,47?,48?,49?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQPRECBXTRAUSE-QEXJUGOOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)NCCCCCC(=O)NCCN4CC(CC5C4C(C6(O5)CCC7C8CC=C9CC(CCC9(C8CC7=C6C)C)O)C)C)C)C)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)NCCCCCC(=O)NCCN4CC(C[C@@H]5C4C(C6(O5)CCC7C8CC=C9C[C@H](CCC9(C8CC7=C6C)C)O)C)C)C)C)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H70BF2N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80747204 | |
Record name | [6-(3-{2-[(3,5-Dimethyl-1H-pyrrol-2-yl-kappaN)methylidene]-2H-pyrrol-5-yl-kappaN}propanamido)-N-{2-[(3beta,23R)-3-hydroxy-17,23-epoxyveratraman-28-yl]ethyl}hexanamidato](difluoro)boron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80747204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
841.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
334658-24-1 | |
Record name | [6-(3-{2-[(3,5-Dimethyl-1H-pyrrol-2-yl-kappaN)methylidene]-2H-pyrrol-5-yl-kappaN}propanamido)-N-{2-[(3beta,23R)-3-hydroxy-17,23-epoxyveratraman-28-yl]ethyl}hexanamidato](difluoro)boron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80747204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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